N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
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Overview
Description
N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a 2-methylphenyl group, a piperidine ring, and a pyrazine-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target in a way that inhibits the growth ofMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with 2-Methylphenyl Group: The pyridazine ring is then functionalized with a 2-methylphenyl group via a nucleophilic aromatic substitution reaction.
Formation of Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyridazine and piperidine rings are coupled using a suitable coupling agent, such as a carbodiimide, to form the intermediate compound.
Formation of Pyrazine-2-Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are frequently employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its stability and reactivity make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
- N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
- N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
Uniqueness
N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain biological targets or alter its physicochemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-4-2-3-5-17(15)18-6-7-20(26-25-18)27-12-8-16(9-13-27)24-21(28)19-14-22-10-11-23-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMOAHYYIUEZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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